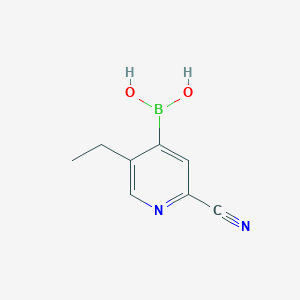![molecular formula C10H20OSi B14081942 trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is an organosilicon compound with the molecular formula C10H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is substituted with a methyl group at the 4-position. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilylating agent. One common method is the hydrosilylation reaction, where a hydrosilane (such as trimethylsilane) is added across the double bond of the cyclohexene derivative in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. The use of fixed bed reactors with supported catalysts is common, as it enables efficient catalysis and easy separation of the product from the catalyst .
化学反应分析
Types of Reactions
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorotrimethylsilane can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
科学研究应用
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are employed in a wide range of industrial applications, including sealants, adhesives, and coatings
作用机制
The mechanism by which trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds .
相似化合物的比较
Similar Compounds
Trimethoxymethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of methoxy groups.
3-Aminopropyltriethoxysilane: Used for similar purposes but contains an amino group, which provides different chemical properties and reactivity.
(3R,4S)-2,2,4-trimethyl-3-(3-methylbutyl)oxolane: A structurally similar compound with different functional groups and applications
Uniqueness
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is unique due to its specific combination of a cyclohexene ring and a trimethylsilyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
属性
分子式 |
C10H20OSi |
|---|---|
分子量 |
184.35 g/mol |
IUPAC 名称 |
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
InChI 键 |
RXHONFUPUZJGQP-SECBINFHSA-N |
手性 SMILES |
C[C@H]1CCC(=CC1)O[Si](C)(C)C |
规范 SMILES |
CC1CCC(=CC1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)
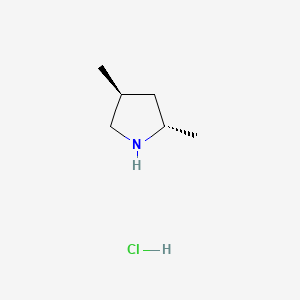
methanone](/img/structure/B14081885.png)
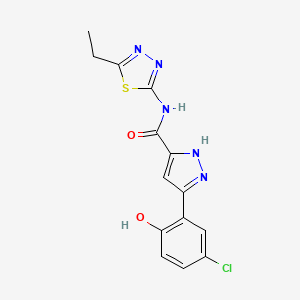
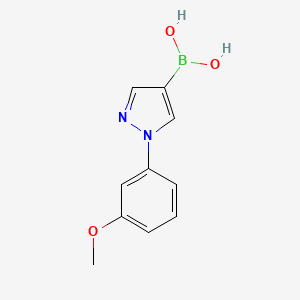


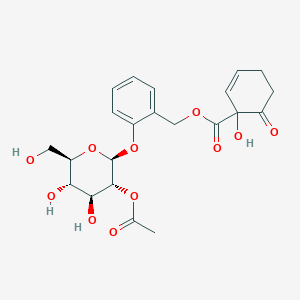
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
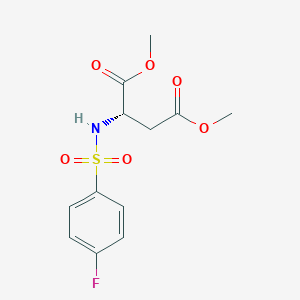
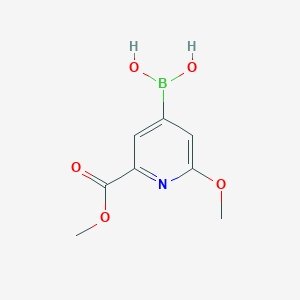
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
